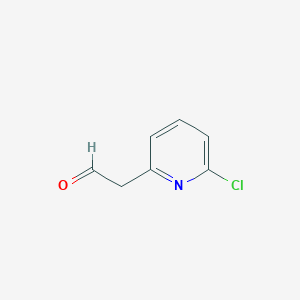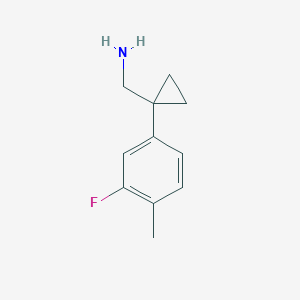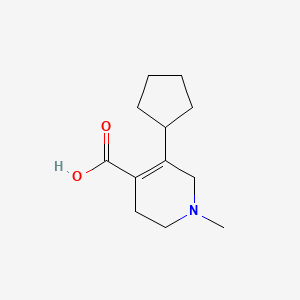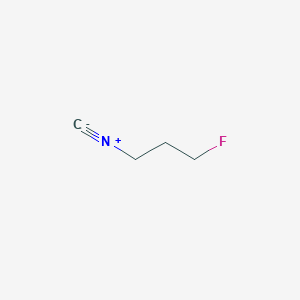
1-Fluoro-3-isocyanopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-isocyanopropane is an organic compound with the molecular formula C4H6FN It is characterized by the presence of a fluorine atom and an isocyanate group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isocyanopropane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyl isocyanate with a fluorinating agent. The reaction typically occurs under mild conditions, and the choice of fluorinating agent can influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-isocyanopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water are commonly used. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Addition Reactions: Ureas, carbamates, and other addition products.
Oxidation and Reduction Reactions: Compounds with different oxidation states and functional groups.
Scientific Research Applications
1-Fluoro-3-isocyanopropane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable adducts with biological molecules makes it a useful tool in biochemical research.
Medicine: this compound is investigated for its potential use in drug development. Its unique chemical properties may lead to the discovery of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-isocyanopropane involves its interaction with nucleophiles. The isocyanate group reacts with nucleophiles to form stable adducts, while the fluorine atom can participate in various substitution reactions. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical synthesis and research.
Comparison with Similar Compounds
1-Fluoro-2-isocyanopropane: Similar in structure but with the isocyanate group attached to a different carbon atom.
1-Fluoro-3-isocyanobutane: Similar in structure but with an additional carbon atom in the backbone.
3-Fluoropropyl isocyanate: Similar in structure but with the fluorine atom and isocyanate group attached to different positions.
Uniqueness: 1-Fluoro-3-isocyanopropane is unique due to its specific arrangement of the fluorine atom and isocyanate group. This arrangement influences its reactivity and makes it distinct from other similar compounds. Its unique properties make it valuable in various applications, from chemical synthesis to industrial production.
Properties
Molecular Formula |
C4H6FN |
|---|---|
Molecular Weight |
87.10 g/mol |
IUPAC Name |
1-fluoro-3-isocyanopropane |
InChI |
InChI=1S/C4H6FN/c1-6-4-2-3-5/h2-4H2 |
InChI Key |
XQZRJSVOIFFJMG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


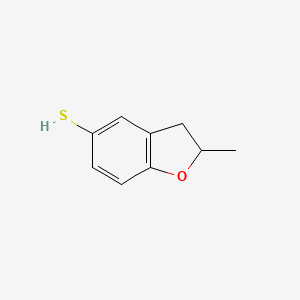
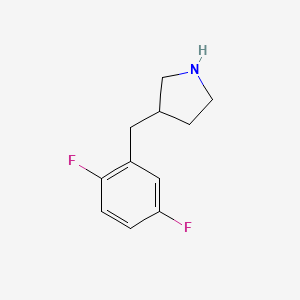
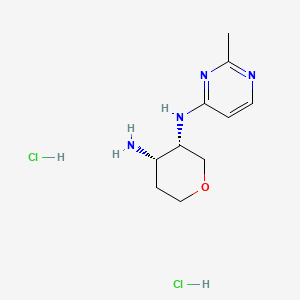

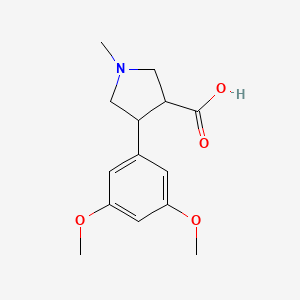

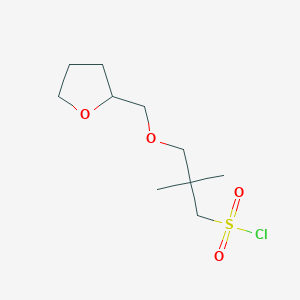

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
